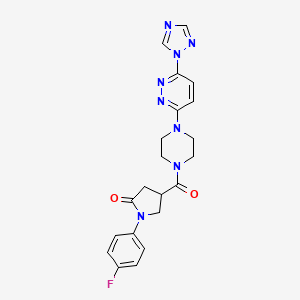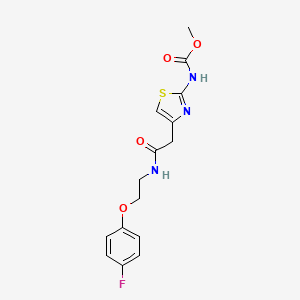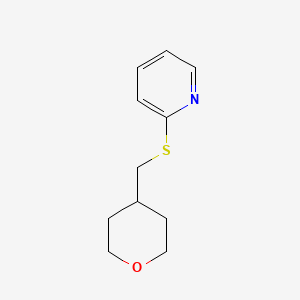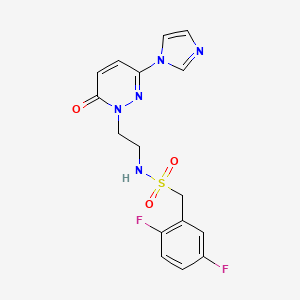
4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one" is a heterocyclic molecule that appears to be designed for potential biological activity, given the presence of several pharmacophoric elements such as the triazole, pyridazine, piperazine, and pyrrolidinone moieties. These structural features are commonly found in drug molecules and are known to interact with various biological targets.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step reactions, starting from simple precursors and building up complexity through various chemical transformations. For instance, the synthesis of a related fluorophenyl piperazine derivative was achieved via electrophilic fluorination of a trimethylstannyl precursor, which was prepared using palladium catalysis . Similarly, the synthesis of triazine derivatives involved a series of steps including etherification, hydrazonation, cyclization, and reduction . These methods suggest that the synthesis of the compound would likely involve a strategic combination of such steps to introduce the necessary functional groups and achieve the final heterocyclic framework.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry . Additionally, theoretical studies such as DFT calculations can provide insights into the stability of different tautomers and the electronic properties of the molecule . The presence of multiple nitrogen atoms in the triazole and pyridazine rings, as well as the piperazine and pyrrolidinone groups, would contribute to the molecule's electronic characteristics and potential binding interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such a compound would be influenced by the presence of the various heterocyclic rings and substituents. For example, the triazole ring is known for its participation in click chemistry reactions, while the piperazine moiety can undergo nucleophilic substitution reactions . The fluorophenyl group could also be involved in electrophilic aromatic substitution reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The heterocyclic rings and the fluorine atom would influence the compound's lipophilicity, solubility, and potential for forming hydrogen bonds. These properties are crucial for the compound's bioavailability and interaction with biological targets. The presence of the fluorine atom, in particular, could enhance the compound's metabolic stability and membrane permeability .
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking Studies
Research has focused on synthesizing novel compounds and evaluating their potential as inhibitors or modulators of biological targets through molecular docking studies. For example, the synthesis and in vitro screening of triazolopyridine derivatives have been conducted to explore their antimicrobial and antioxidant activities, demonstrating the process of creating and assessing the biological relevance of new compounds (Flefel et al., 2018). Similarly, studies on piperazine-1-yl-1H-indazole derivatives highlight their importance in medicinal chemistry, with docking studies presented to showcase their potential interactions with biological targets (Balaraju et al., 2019).
Biological Actions and Potential Therapeutic Uses
Compounds with similar structures have been explored for their biological actions, including antimicrobial, antioxidant, and anti-inflammatory activities. The discovery and evaluation of such compounds contribute to the development of potential therapeutic agents. For instance, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been investigated, showcasing the process of identifying new molecules with potential therapeutic applications (Bektaş et al., 2010).
Structural Analysis and Optimization
Structural analysis, including crystal structure determination and density functional theory (DFT) calculations, is crucial for understanding the properties and optimizing the activity of such compounds. For example, detailed structural analysis and molecular docking studies on pyridine derivatives have been conducted to explore their potential as inhibitors, demonstrating the comprehensive approach to understanding and optimizing the interactions of these compounds with their targets (Venkateshan et al., 2019).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN8O2/c22-16-1-3-17(4-2-16)29-12-15(11-20(29)31)21(32)28-9-7-27(8-10-28)18-5-6-19(26-25-18)30-14-23-13-24-30/h1-6,13-15H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSRPLOQWDYREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B3012611.png)
![5-(5-Chloropyrimidin-2-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B3012612.png)
![1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one](/img/structure/B3012613.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3012614.png)
![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3012619.png)
![(3-Fluoro-4-methylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012620.png)
![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B3012622.png)



![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)


